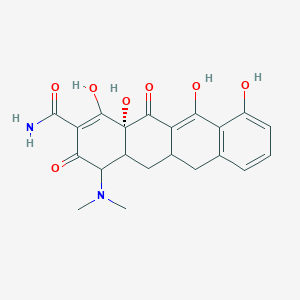

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline class of antibiotics. It is a synthetic derivative of tetracycline and exhibits broad-spectrum antibacterial activity. Sancycline is notable for its simplified chemical structure compared to other tetracyclines, which retains its biological activity while offering potential advantages in terms of synthesis and application .

Preparation Methods

The synthesis of sancycline involves several key steps. One common method is the reduction of demeclocycline. This process typically involves high-pressure hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) in an acidic medium, often using sulfuric acid or methanesulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these conditions to achieve scalability and cost-effectiveness .

Chemical Reactions Analysis

Sancycline undergoes various chemical reactions, including:

Oxidation: Sancycline can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: The reduction of sancycline itself is a key step in its synthesis from demeclocycline.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of sancycline with modified functional groups that can alter its biological activity and pharmacokinetic properties .

Scientific Research Applications

Sancycline has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and modification of tetracycline antibiotics.

Biology: Sancycline is used in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: Although not as commonly used as other tetracyclines, sancycline’s simplified structure makes it a valuable compound for developing new therapeutic agents.

Mechanism of Action

Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of sancycline include the 30S ribosomal subunit, and its binding interferes with the function of transfer RNA (tRNA) during translation .

Comparison with Similar Compounds

Sancycline is part of the tetracycline family, which includes compounds such as tetracycline, doxycycline, and minocycline. Compared to these compounds, sancycline has a simplified structure with the absence of certain functional groups, which can make its synthesis more straightforward. this simplification does not significantly compromise its antibacterial activity .

Similar compounds include:

Tetracycline: The parent compound with a broad spectrum of activity.

Doxycycline: Known for its improved pharmacokinetic properties and reduced side effects.

Minocycline: Notable for its enhanced activity against resistant bacterial strains.

Sancycline’s uniqueness lies in its balance between structural simplicity and retained biological activity, making it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula |

C21H22N2O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9?,10?,15?,21-/m0/s1 |

InChI Key |

MTCQOMXDZUULRV-GZLPDKJZSA-N |

Isomeric SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)